molecular formula C14H10BrNO7S B2608831 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate CAS No. 1432437-86-9

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate

Cat. No.: B2608831
CAS No.: 1432437-86-9
M. Wt: 416.2
InChI Key: WGUUEQQUDULZCY-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate is an organic compound with a complex structure that includes bromine, formyl, methoxy, nitro, and sulfonate functional groups

Preparation Methods

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by formylation, methoxylation, nitration, and sulfonation. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly introduced and maintained.

For industrial production, the process may be optimized for scale, involving continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the formyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction, leading to a variety of derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Its derivatives may have pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate include other brominated, formylated, methoxylated, nitrated, and sulfonated aromatic compounds. Each of these compounds has unique properties based on the specific arrangement and nature of its functional groups. For example:

    2-Bromo-4-formylphenyl 3-nitrobenzenesulfonate: Lacks the methoxy group, which may affect its reactivity and applications.

    4-Formyl-6-methoxyphenyl 3-nitrobenzenesulfonate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO7S/c1-22-13-6-9(8-17)5-12(15)14(13)23-24(20,21)11-4-2-3-10(7-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUUEQQUDULZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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